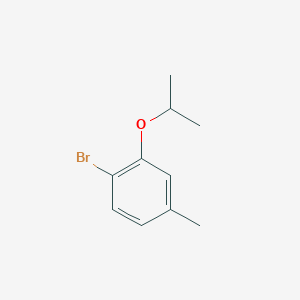

1-Bromo-2-isopropoxy-4-methylbenzene

Descripción

1-Bromo-2-isopropoxy-4-methylbenzene (CAS: 81591-83-5) is an aromatic ether derivative with a bromine substituent, an isopropoxy group, and a methyl group on a benzene ring. Its molecular formula is C₁₀H₁₃BrO, and it is commercially available at 95% purity . The compound is structurally characterized by the electron-donating isopropoxy group (-OCH(CH₃)₂) and the electron-withdrawing bromine atom, which influence its reactivity and applications in organic synthesis.

Propiedades

IUPAC Name |

1-bromo-4-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCHJYQPPRDMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-isopropoxy-4-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-isopropoxy-4-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-2-isopropoxy-4-methylbenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromo group on the benzene ring makes it susceptible to further substitution reactions.

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid at low temperatures.

Sulfonation: Sulfur trioxide and sulfuric acid at moderate temperatures.

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.

Major Products Formed

Nitration: 1-Bromo-2-isopropoxy-4-methyl-3-nitrobenzene.

Sulfonation: 1-Bromo-2-isopropoxy-4-methylbenzenesulfonic acid.

Nucleophilic Substitution: 2-Isopropoxy-4-methylphenol (when hydroxide is the nucleophile).

Oxidation: 1-Bromo-2-isopropoxy-4-methylbenzaldehyde.

Aplicaciones Científicas De Investigación

1-Bromo-2-isopropoxy-4-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.

Medicinal Chemistry: Researchers explore its potential in developing new drugs and therapeutic agents.

Catalysis: It is employed in catalytic processes to enhance reaction rates and selectivity.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-isopropoxy-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromo group withdraws electron density from the benzene ring, making it more susceptible to attack by nucleophiles. In nucleophilic substitution reactions, the bromo group can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

Comparación Con Compuestos Similares

1-Bromo-2-isopropyl-4-methoxybenzene (CAS: 34881-45-3)

- Molecular Formula : C₁₀H₁₃BrO (same as target compound)

- Substituents : Bromine, isopropyl (-CH(CH₃)₂), and methoxy (-OCH₃) groups.

- Key Differences: The isopropyl group introduces greater steric hindrance compared to the isopropoxy group in the target compound.

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)

- Molecular Formula : C₉H₁₁BrO₃

- Substituents : Bromine, methoxy (-OCH₃), and methoxymethoxy (-OCH₂OCH₃) groups.

- Key Differences : The methoxymethoxy group enhances electron density on the ring but introduces hydrolytic instability compared to the isopropoxy group. Its higher molecular weight (247.09 g/mol) and ≥98% purity suggest specialized synthetic applications .

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

- Molecular Formula : C₁₁H₁₅BrO

- Substituents : Bromine, isopropyl, methoxy, and additional methyl group.

- Molecular weight: 243.14 g/mol .

Halogen-Substituted Analogues

- 1-Bromo-2-iodo-4-methylbenzene (CAS: 858841-53-9) : Replaces isopropoxy with iodine. Bromine’s superior leaving-group ability makes the target compound more reactive in nucleophilic substitutions, whereas iodine’s larger size may influence crystallinity .

Comparative Data Table

Actividad Biológica

1-Bromo-2-isopropoxy-4-methylbenzene, a compound with potential biological significance, has gained attention in medicinal chemistry due to its unique structural features and possible therapeutic applications. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-isopropoxy-4-methylbenzene is characterized by the presence of a bromine atom and an isopropoxy group attached to a methyl-substituted benzene ring. This structure may influence its interactions with biological targets, affecting its pharmacological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to 1-Bromo-2-isopropoxy-4-methylbenzene exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting a potential role as an antibacterial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Bromo-2-isopropoxy-4-methylbenzene | E. coli | 15 |

| 1-Bromo-2-isopropoxy-4-methylbenzene | S. aureus | 18 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mechanism of Action:

- COX Inhibition : Similar compounds have shown to interact with the active site of COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Case Study : A recent study evaluated the effects of 1-Bromo-2-isopropoxy-4-methylbenzene on inflammation markers in animal models. The results indicated a significant reduction in edema and inflammatory cytokines.

Cytotoxicity and Safety Profile

Toxicity assessments revealed that 1-Bromo-2-isopropoxy-4-methylbenzene exhibits low cytotoxicity levels. A study conducted on various cell lines showed that the compound had minimal adverse effects, making it a candidate for further pharmacological development.

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| HeLa | >100 | Low |

| MCF-7 | >100 | Low |

| HepG2 | >100 | Low |

Recent Studies

Recent research published in reputable journals highlights the importance of bioisosteric modifications in enhancing the biological activity of compounds similar to 1-Bromo-2-isopropoxy-4-methylbenzene. These modifications can lead to improved selectivity and reduced toxicity profiles.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Initial findings suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating potential for oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.